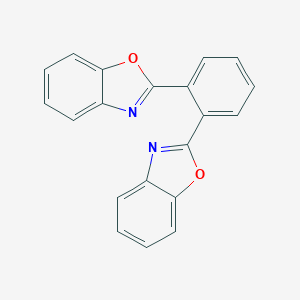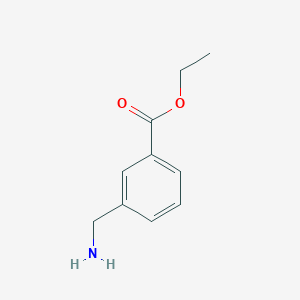
4-(2-アミノ-1,3-チアゾール-4-イル)フェノール
概要
説明
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールは、分子式C9H8N2OSを持つ有機化合物です。これは、2位と4位に置換されたチアゾール環を含む、2,4-二置換チアゾールのクラスに属します。 この化合物は、さまざまな生物活性で知られており、さまざまな科学研究アプリケーションで使用されています .
科学的研究の応用
4-(2-Amino-1,3-thiazol-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators.
Safety and Hazards
将来の方向性
The future directions for the study of “4-(2-Amino-1,3-thiazol-4-yl)phenol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
作用機序
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールの作用機序は、さまざまな分子標的と経路との相互作用を含みます。 たとえば、DNAに結合し、トポイソメラーゼIIなどの酵素と相互作用することができ、DNAの二本鎖切断と細胞死につながります . このメカニズムは、その潜在的な抗癌活性において特に関連しています。
類似化合物の比較
類似化合物
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールに類似した化合物には、次のものがあります。
- 4-(1,3-チアゾール-2-イル)フェノール
- N-(2-アミノ-4-フェニル-1,3-チアゾール-5-イル)アセトアミド
- 4-(4-モルホリニルスルホニル)フェニル-1,3-チアゾール-2-アミン
独自性
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールをこれらの類似化合物とは異なるものにするのは、チアゾール環とフェノール基の特定の置換パターンです。この独特の構造は、その異なる生物活性と潜在的な治療応用に貢献しています。
準備方法
合成ルートと反応条件
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールの合成は、通常、ジチオギ酸またはジチオフェン酢酸をα-アミノニトリルと反応させることで行われます。 この反応により、5-アミノチアゾールが良好な収率で得られます . 温度や溶媒などの特定の反応条件は、目的とする生成物の収率と純度に応じて異なる場合があります。
工業生産方法
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールの工業生産方法は、文献にはあまり記載されていません。 一般的なアプローチは、ラボ規模の合成と同じ原理を用いた大規模合成であり、コスト、効率、安全性のために最適化されています。
化学反応の分析
反応の種類
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールは、次のを含むさまざまな種類の化学反応を起こします。
酸化: フェノール基は、キノンを生成するために酸化することができます。
還元: アミノ基は、アミンを生成するために還元することができます。
置換: 求電子置換反応と求核置換反応は、チアゾール環とフェノール基で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、およびさまざまな求電子剤と求核剤があります。これらの反応の条件は、通常、制御された温度と、エタノールまたはジクロロメタンなどの溶媒を必要とします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、フェノール基の酸化によりキノンが生成される可能性があり、置換反応により、さまざまな官能基をチアゾール環またはフェノール基に導入することができます。
科学研究への応用
4-(2-アミノ-1,3-チアゾール-4-イル)フェノールは、次のを含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗真菌作用などの潜在的な生物活性について研究されています.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-amino-1,3-thiazol-4-yl)phenol include:
- 4-(1,3-Thiazol-2-yl)phenol
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- 4-(4-Morpholinylsulfonyl)phenyl-1,3-thiazol-2-amine
Uniqueness
What sets 4-(2-amino-1,3-thiazol-4-yl)phenol apart from these similar compounds is its specific substitution pattern on the thiazole ring and the phenol group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJYYIRAFRPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323956 | |
| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57634-55-6 | |
| Record name | 4-(2-Amino-4-thiazolyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57634-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-AMINO-4-THIAZOLYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-Amino-1,3-thiazol-4-yl)phenol interact with WaaG and what are the downstream effects of this interaction?
A: 4-(2-Amino-1,3-thiazol-4-yl)phenol acts as a fragment-based inhibitor of the glycosyltransferase WaaG from Escherichia coli []. While the specific binding mechanism is not fully elucidated in the research, the compound demonstrates an ability to bind to WaaG and inhibit its enzymatic activity. WaaG is involved in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria. Inhibiting WaaG disrupts LPS biosynthesis, potentially increasing bacterial susceptibility to antibiotics and aiding in the development of novel antibacterial agents.
Q2: What is the IC50 value of 4-(2-Amino-1,3-thiazol-4-yl)phenol against WaaG?
A: The research indicates that 4-(2-Amino-1,3-thiazol-4-yl)phenol inhibits WaaG with an IC50 value of 1.0 mM []. This suggests moderate inhibitory activity and highlights the potential of this scaffold for further optimization in the development of more potent WaaG inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)






![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)


